[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid
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Overview
Description
[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid is a complex organic compound with a unique structure that includes a quinoline core, a pyrano ring, and various functional groups such as amino, oxo, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Construction of the Pyrano Ring: This involves a cyclization reaction, often using a Lewis acid catalyst.
Functional Group Modifications: Introduction of the amino, oxo, and trifluoromethyl groups through various substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxo groups.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with biological targets relevant to diseases such as cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their medicinal properties.
Pyrano Compounds: Pyrano derivatives are used in various applications, including as pharmaceuticals and agrochemicals.
Uniqueness
What sets [9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid apart is its combination of functional groups and structural complexity
Properties
Molecular Formula |
C28H38F3N3O6S |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C28H38F3N3O6S/c1-27(2)17-19(18-41(37,38)39)20-14-21-22(28(29,30)31)15-26(36)40-24(21)16-23(20)34(27)13-9-5-6-10-25(35)33-12-8-4-3-7-11-32/h14-17H,3-13,18,32H2,1-2H3,(H,33,35)(H,37,38,39) |
InChI Key |
IRHCASXKSKJKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCCCCCN)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C |
Origin of Product |
United States |
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